6-Hydroxybentazon chemical structure and properties
6-Hydroxybentazon chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic pathways of 6-Hydroxybentazon. The information is intended to support research, scientific analysis, and drug development activities related to this compound.
Chemical Structure and Properties
6-Hydroxybentazon is a metabolite of the herbicide Bentazon.[1] Its chemical structure is characterized by a benzothiadiazinone dioxide core with a hydroxyl group at the 6th position of the benzene ring and an isopropyl group attached to the nitrogen at the 3rd position.
Chemical Structure:
Table 1: Chemical Identifiers and Properties of 6-Hydroxybentazon
| Property | Value | Source |
| IUPAC Name | 6-hydroxy-3-(1-methylethyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide | PubChem |
| CAS Number | 60374-42-7 | United States Biological[1] |
| Molecular Formula | C₁₀H₁₂N₂O₄S | United States Biological[1] |
| Molecular Weight | 256.28 g/mol | United States Biological[1] |
| Melting Point | 169-171 °C | MyBioSource[2] |
| Boiling Point | 477.6 °C at 760 mmHg | Guidechem[3] |
| Physical Description | Yellow Solid | United States Biological[1] |
| SMILES | CC(C)N1C(=O)C2=C(NS1(=O)=O)C=C(C=C2)O |
Table 2: Solubility of 6-Hydroxybentazon
| Solvent | Solubility | Source |
| DMSO | Soluble | MyBioSource[2] |
| Methanol | Soluble | MyBioSource[2] |
Metabolic Pathway of Bentazon to 6-Hydroxybentazon
Bentazon is metabolized in plants and soil primarily through hydroxylation of the aromatic ring, leading to the formation of 6-Hydroxybentazon and 8-Hydroxybentazon.[4] This metabolic transformation is a key detoxification pathway. In some organisms, this hydroxylation is catalyzed by cytochrome P450 monooxygenases. The resulting hydroxylated metabolites can be further conjugated with glucose.
Experimental Protocols
Analysis of 6-Hydroxybentazon in Soil Samples by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for the analysis of Bentazon and its metabolites in soil.[4]
1. Sample Preparation:
-
Extraction:
-
Weigh 50 g of soil into a centrifuge tube.
-
Add 100 mL of a mixture of acetonitrile and water (80:20, v/v).
-
Shake vigorously for 1 hour.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction of the soil pellet with another 50 mL of the acetonitrile/water mixture.
-
Combine the supernatants.
-
-
Clean-up (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
-
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 20% acetonitrile, increasing to 80% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector at 220 nm.
3. Quantification:
-
Prepare a series of standard solutions of 6-Hydroxybentazon in the mobile phase.
-
Inject the standards to create a calibration curve.
-
Quantify the amount of 6-Hydroxybentazon in the sample by comparing its peak area to the calibration curve.
Signaling Pathways and Mechanism of Action
As a metabolite of Bentazon, the primary mechanism of action of the parent compound is relevant. Bentazon is a post-emergence herbicide that acts by inhibiting photosynthesis at photosystem II (PSII) in susceptible plants. It binds to the D1 protein of the PSII complex, blocking electron transport and leading to the production of reactive oxygen species, which cause lipid peroxidation and ultimately cell death. While 6-Hydroxybentazon is a product of detoxification, its own biological activity and potential signaling pathway interactions are areas for further research.
